molecular formula C10H16ClN3 B1445489 5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride CAS No. 1361113-53-2

5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

Cat. No. B1445489
CAS RN: 1361113-53-2
M. Wt: 213.71 g/mol
InChI Key: SPFDXNXORKFCLK-UHFFFAOYSA-N
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Description

5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride (5M4PPD) is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other polar solvents. 5M4PPD has a molecular weight of 190.06 g/mol and a melting point of 163-164°C. It is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology due to its unique properties and effects.

Scientific Research Applications

Corrosion Inhibition

5-Methyl-4-(piperidin-3-yl)pyrimidine derivatives have been investigated for their potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption and corrosion inhibition properties of these compounds on iron surfaces. The studies found that the binding energies of these compounds on metal surfaces correlate with their corrosion inhibition efficiencies, suggesting their potential application in protecting iron materials from corrosion (Kaya et al., 2016).

Neuroprotective Activity

Some piperidine derivatives, including 5-Methyl-4-(piperidin-3-yl)pyrimidine, have shown promise in neuroprotection. Specifically, derivatives synthesized for selective agonism of the 5-HT1A receptor exhibited remarkable neuroprotective activity in models of transient middle cerebral artery occlusion, indicating their potential application in treating neurodegenerative diseases or brain injuries (Kamei et al., 2005).

Anticancer Properties

The synthesis and biological evaluation of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities. These activities are crucial for the compounds' anticancer properties, suggesting their role in blocking blood vessel formation in tumors and potentially leading to new anticancer therapies (Kambappa et al., 2017).

Antimicrobial Activity

Research into the antimicrobial activities of piperidine-containing pyrimidine imines and thiazolidinones has shown that these compounds exhibit significant antibacterial properties. This suggests their potential use in developing new antimicrobial agents to combat bacterial infections (Merugu et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride involves the reaction of 3-(4-chlorobutyl)-1-methylpyrimidine-2,4(1H,3H)-dione with piperidine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-(4-chlorobutyl)-1-methylpyrimidine-2,4(1H,3H)-dione", "Piperidine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-(4-chlorobutyl)-1-methylpyrimidine-2,4(1H,3H)-dione is reacted with piperidine in the presence of a base such as potassium carbonate to form 5-Methyl-4-(piperidin-3-yl)pyrimidine.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the dihydrochloride salt of 5-Methyl-4-(piperidin-3-yl)pyrimidine." ] }

CAS RN

1361113-53-2

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

5-methyl-4-piperidin-3-ylpyrimidine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-8-5-12-7-13-10(8)9-3-2-4-11-6-9;/h5,7,9,11H,2-4,6H2,1H3;1H

InChI Key

SPFDXNXORKFCLK-UHFFFAOYSA-N

SMILES

CC1=CN=CN=C1C2CCCNC2.Cl.Cl

Canonical SMILES

CC1=CN=CN=C1C2CCCNC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 2
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 3
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 4
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 5
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 6
5-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

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